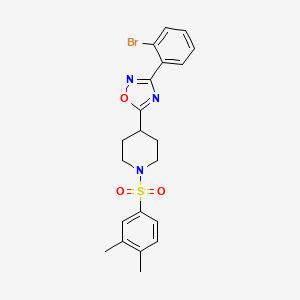

3-(2-Bromofenil)-5-(1-((3,4-dimetilfenil)sulfonil)piperidin-4-il)-1,2,4-oxadiazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Bromophenyl)-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C21H22BrN3O3S and its molecular weight is 476.39. The purity is usually 95%.

BenchChem offers high-quality 3-(2-Bromophenyl)-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Bromophenyl)-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química Medicinal y Desarrollo de Fármacos

Propiedades Anticancerígenas: 3-(2-Bromofenil)-5-(1-((3,4-dimetilfenil)sulfonil)piperidin-4-il)-1,2,4-oxadiazol presenta una prometedora actividad anticancerígena. Los investigadores han estudiado sus efectos en líneas celulares de cáncer, particularmente en la inhibición del crecimiento tumoral y la inducción de la apoptosis. Los estudios mecanísticos sugieren interacciones con vías celulares clave involucradas en la progresión del cáncer .

Agentes Antiinflamatorios: La estructura única del compuesto lo convierte en un candidato atractivo para el diseño de fármacos antiinflamatorios. Al modular las vías inflamatorias, podría potencialmente mitigar afecciones como la artritis reumatoide, la enfermedad inflamatoria intestinal y otros trastornos inflamatorios crónicos.

Conclusión

Las diversas aplicaciones de this compound resaltan su potencial en química medicinal, ciencia de materiales, biología química y química de coordinación. A medida que la investigación continúa, podríamos descubrir usos aún más emocionantes para este intrigante compuesto . 🌟

Actividad Biológica

The compound 3-(2-Bromophenyl)-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole is a synthetic derivative belonging to the oxadiazole class of compounds. Oxadiazoles are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific oxadiazole derivative, focusing on its pharmacological potential and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-bromophenyl derivatives with piperidine and sulfonyl groups. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. In a study by Dhumal et al. (2021), various oxadiazole compounds demonstrated strong inhibitory effects against Mycobacterium bovis BCG, suggesting potential applications in treating tuberculosis . The specific compound has been shown to possess moderate to strong activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

Oxadiazoles have been reported to exhibit anticancer activity through various mechanisms, including apoptosis induction and inhibition of cell proliferation. In vitro studies have indicated that derivatives similar to 3-(2-Bromophenyl)-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole can inhibit cancer cell lines by targeting specific pathways involved in tumor growth .

Inhibition of Enzymatic Activity

The compound has also shown potential as an inhibitor of various enzymes linked to disease states. For instance, studies have demonstrated that oxadiazole derivatives can inhibit enzymes such as acetylcholinesterase and urease with varying degrees of potency . These activities suggest potential applications in treating conditions like Alzheimer's disease and urinary tract infections.

Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various oxadiazole derivatives, 3-(2-Bromophenyl)-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole was evaluated against standard antibiotics. The results indicated that this compound exhibited comparable activity to gentamicin against Staphylococcus aureus and Escherichia coli, highlighting its potential as a novel antimicrobial agent .

Study 2: Anticancer Activity

Another significant study focused on the anticancer properties of oxadiazole derivatives. The compound was tested against several cancer cell lines, including breast and lung cancer cells. Results showed that it inhibited cell viability significantly at concentrations ranging from 10 to 50 µM, with IC50 values indicating strong potential for further development in oncology .

Pharmacokinetics and Toxicology

While the biological activities are promising, understanding the pharmacokinetics (absorption, distribution, metabolism, excretion) and toxicological profiles is crucial for clinical application. Preliminary studies suggest favorable pharmacokinetic properties; however, comprehensive toxicological assessments are necessary to ensure safety for therapeutic use.

Propiedades

IUPAC Name |

3-(2-bromophenyl)-5-[1-(3,4-dimethylphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22BrN3O3S/c1-14-7-8-17(13-15(14)2)29(26,27)25-11-9-16(10-12-25)21-23-20(24-28-21)18-5-3-4-6-19(18)22/h3-8,13,16H,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCHKSFGRBJCQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC=CC=C4Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.